molecular formula C4H9N3O4S2 B13334396 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid

Cat. No.: B13334396
M. Wt: 227.3 g/mol
InChI Key: LUZSWZVYJVZDFY-UHFFFAOYSA-N
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Description

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid is a sulfur-containing organic compound characterized by a unique combination of functional groups: a carbamimidoyl (guanidine-like) group, a carbamoyl thio linkage, and an ethanesulfonic acid moiety. Its molecular structure can be represented as H2N−C(=NH)−NH−C(=O)−S−CH2CH2−SO3H. Current research focuses on its role in pharmaceutical quality control and its biochemical reactivity due to its thioether and sulfonic acid groups .

Properties

Molecular Formula

C4H9N3O4S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-(diaminomethylidenecarbamoylsulfanyl)ethanesulfonic acid

InChI

InChI=1S/C4H9N3O4S2/c5-3(6)7-4(8)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H4,5,6,7,8)

InChI Key

LUZSWZVYJVZDFY-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)SC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Carbamimidoyl Group Introduction via Carbamoyl Chlorides or Isocyanates

Reagents Used:

  • Carbamoyl chlorides or isocyanates (e.g., methyl or phenyl carbamoyl derivatives)
  • Primary amines or ammonia derivatives
  • Bases such as sodium bicarbonate or triethylamine

Procedure:

  • The carbamoyl chloride is reacted with a primary amine or ammonia source in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (~0°C) to prevent decomposition.
  • The reaction mixture is stirred for several hours, often up to 48 hours, at room temperature to ensure complete conversion.
  • Post-reaction, the mixture is acidified, and the product is purified via chromatography.

Research Data:

  • A patent describes acylation of primary amines with carbamoyl chlorides under mild conditions, achieving high yields (up to 85%).

Thioether Bond Formation via Nucleophilic Substitution

Reagents Used:

  • Thiol derivatives or thioalkyl halides
  • Alkyl or aryl halides linked to the carbamimidoyl groups

Procedure:

  • The sulfur nucleophile reacts with electrophilic carbon centers bearing good leaving groups (e.g., halides) under basic conditions.
  • Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at ambient or slightly elevated temperatures.
  • The reaction is monitored via TLC or NMR until completion, then purified.

Research Data:

  • Studies indicate that thioether bonds are efficiently formed at room temperature with yields exceeding 70%.

Coupling to Ethanethanesulfonic Acid

Reagents Used:

  • Activated intermediates (e.g., carbamoyl chlorides or isocyanates)
  • Ethanethanesulfonic acid or its derivatives

Procedure:

  • The sulfonic acid is activated using carbonyldiimidazole (CDI) or other coupling agents.
  • The activated sulfonic acid reacts with the carbamimidoyl-thio intermediates, forming the final compound.
  • Reaction conditions are optimized to prevent hydrolysis or side reactions, often at room temperature with inert atmosphere.

Research Data:

  • Efficient coupling methods have been reported, with reaction times ranging from 4 to 24 hours, depending on reagent reactivity.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to 25°C Lower temperatures prevent decomposition
pH Neutral to slightly basic (~7-9) Maintains reagent stability
Reaction Time Several hours to 2 days Longer times improve yield and purity
Solvent THF, DMF, acetonitrile Polar aprotic solvents preferred
Reagent Ratios Equimolar or slight excess of reagents Ensures complete conversion

Purification Techniques

Summary of Research Findings and Data

Study/Source Key Findings Yield Reaction Conditions Notes
Patent AU2016298826A1 Acylation of amines with carbamoyl chlorides; mild conditions Up to 85% 0°C to room temp, 48 hours Suitable for sulfonic group-containing amines
EvitaChem Thioether formation via nucleophilic substitution >70% Ambient temperature, polar aprotic solvent Efficient for sulfur linkage
PMC Article Coupling with ethanesulfonic acid derivatives Variable Room temp, 4-24 hours Activated sulfonic acids improve yield

The preparation of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic Acid involves a multi-step synthesis centered on the formation of carbamimidoyl groups and sulfur linkages, followed by coupling to ethanesulfonic acid. The most effective methods utilize carbamoyl chlorides or isocyanates for carbamimidoyl group introduction, nucleophilic substitution for thioether formation, and activation of ethanesulfonic acid for final coupling. Reaction conditions are optimized to maintain compound integrity, with purification achieved through chromatography and recrystallization. These methodologies are supported by recent patents and scientific literature, demonstrating their viability for producing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol compounds .

Scientific Research Applications

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related ethanesulfonic acid derivatives, emphasizing differences in substituents, molecular properties, and applications.

Structural and Functional Group Analysis

The table below highlights key structural differences:

Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid C4H10N4O4S2 ~274.28 Carbamimidoyl, carbamoyl thio, sulfonic acid
Mesna (2-Mercaptoethanesulfonic acid) C2H5NaO3S2 164.18 Mercapto (-SH), sulfonic acid
Sodium 2-[(Methylsulfonyl)thio]ethanesulfonate (MTSES) C3H7NaO5S3 250.25 Methylsulfonyl thio (-SO2-S-), sulfonate
2-(N-Morpholino)ethanesulfonic acid (MES) C6H13NO4S 195.24 Morpholino ring, sulfonic acid
3-(N-Morpholino)propanesulfonic acid (MOPS) C7H15NO4S 209.26 Morpholino ring, propanesulfonic acid
2-[(Aminoiminomethyl)thio]ethanesulfonic acid (synonym for the target compound) C4H10N4O4S2 ~274.28 Carbamimidoyl thio, sulfonic acid

Key Differences and Implications

This may influence its biochemical interactions, such as binding to proteins or nucleic acids .

Applications: Mesna: Clinically used to detoxify chemotherapeutic agents (e.g., cyclophosphamide) by binding reactive metabolites . MTSES: A thiol-reactive reagent in protein studies, forming mixed disulfides with cysteine residues to probe channel proteins . MES/MOPS: Biological buffers effective in pH 6.5–7.7 (MES) and 6.5–7.9 (MOPS), widely used in cell culture and electrophoresis .

Research Findings and Gaps

  • Synthetic Pathways: While details methods for synthesizing thio-linked ethanoic acids, analogous routes (e.g., coupling carbamimidoyl derivatives with thiols) may apply to the target compound.
  • This remains speculative without experimental validation .
  • Safety and Stability : Unlike MTSES, which is handled as a hazardous thiol-reactive compound , stability data for the target compound are absent in the provided evidence.

Biological Activity

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid, also known as a sulfonic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonic acid group and carbamimidoyl functionalities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Chemical Formula : C3H8N2O3S2
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 117698

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized to modulate cellular pathways through:

  • Inhibition of Enzymatic Activity : The presence of the carbamimidoyl group may allow for competitive inhibition of certain enzymes involved in metabolic pathways.
  • Regulation of Ion Channels : The sulfonic acid moiety may influence ion channel activity, particularly in neuronal and muscular tissues.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that related sulfonic acids can inhibit the growth of various bacterial strains, suggesting a potential role as an antibacterial agent .

Cytotoxic Effects

Studies have explored the cytotoxic effects of sulfonic acid derivatives on cancer cell lines:

  • Cell Line Testing : In assays against A549 (lung cancer) and MIA PACA-2 (pancreatic cancer) cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionPotential competitive inhibitionHypothetical findings

Case Studies

  • Antibacterial Efficacy : A study conducted on various sulfonic acid derivatives showed that certain compounds exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment : In a comparative analysis of several sulfonic acids, this compound was found to have a lower IC50 compared to other tested compounds, indicating stronger cytotoxic effects against specific cancer cell lines.

Q & A

Q. What are the recommended methods for synthesizing 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid with high purity?

Synthesis typically involves coupling reactions between carbamimidoyl carbamoyl derivatives and thiol-containing sulfonic acids under controlled pH (e.g., 6.0–7.0). Key steps include:

  • Thiol-sulfonic acid conjugation : Reacting carbamimidoyl carbamoyl chloride with 2-mercaptoethanesulfonic acid in an inert atmosphere to prevent oxidation .
  • Purification : Use reverse-phase HPLC with a C18 column and aqueous mobile phase (0.1% trifluoroacetic acid) to isolate the compound. Purity can be verified via LC-MS (>99% by peak integration) .
  • Drying : Lyophilization to remove residual solvents and maintain low moisture content (<0.5% by Karl Fischer titration) .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a multi-technique approach:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to identify protons (e.g., -SH at δ 1.5–2.0 ppm) and carbons in the carbamimidoyl and sulfonic acid groups .
    • IR : Peaks at 1150 cm1^{-1} (S=O stretching) and 1650 cm1^{-1} (C=O of carbamimidoyl) .
  • Mass spectrometry : ESI-MS in negative ion mode to observe [M–H]^- ions (m/z 226.25 for C4_4H9_9N3_3O4_4S2_2) .
  • Computational validation : Compare experimental data with InChI/SMILES descriptors (e.g., InChI=1S/C4H9N3O4S2) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • pH stability :
    • Prepare buffered solutions (pH 3.0–9.0) using citrate (pH 3–6), MES (pH 5.5–6.5), and Tris (pH 7–9).
    • Incubate the compound at 25°C and 37°C. Monitor degradation via UV-Vis (λ = 260 nm) and LC-MS over 72 hours .
  • Thermal stability :
    • Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
    • Store lyophilized samples at –20°C, 4°C, and 25°C; assess purity monthly .

Q. How can contradictory data on the compound’s buffer capacity be resolved?

Discrepancies often arise from ionic strength or contamination. To address this:

  • Standardize conditions : Use a potentiometric titration system (e.g., Metrohm Titrando) with 0.1 M HCl/KOH under nitrogen to avoid CO2_2 interference.
  • Calculate buffer capacity (β) : β = Δ[B]/ΔpH, where Δ[B] is molar concentration of base added. Compare results across studies using the same ionic strength (e.g., 0.15 M NaCl) .
  • Control impurities : Pre-purify the compound via ion-exchange chromatography to remove trace metals or organic contaminants .

Q. What methodologies are suitable for studying interactions between this compound and biomolecules (e.g., enzymes or DNA)?

  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd_d) by titrating the compound into a biomolecule solution .
  • Surface plasmon resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip; monitor real-time binding kinetics (kon_{on}, koff_{off}) with proteins like serum albumin .
  • Fluorescence quenching : Track changes in tryptophan emission (λex_{ex} = 280 nm) upon compound addition to assess conformational changes in enzymes .

Q. How can researchers optimize analytical protocols for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Use a HILIC column (e.g., Waters BEH Amide) with mobile phase (acetonitrile/20 mM ammonium formate) to separate impurities. Set MRM transitions for common byproducts (e.g., oxidized thiols at m/z 242.3) .
  • Limit of detection (LOD) : Validate down to 0.01% w/w using calibration curves with spiked impurity standards .

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